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Application Notes & Protocols: Generation of a Stable Cell Line Overexpressing GPR110 (ADGRF1)

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Compound of Interest		
Compound Name:	GB-110	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

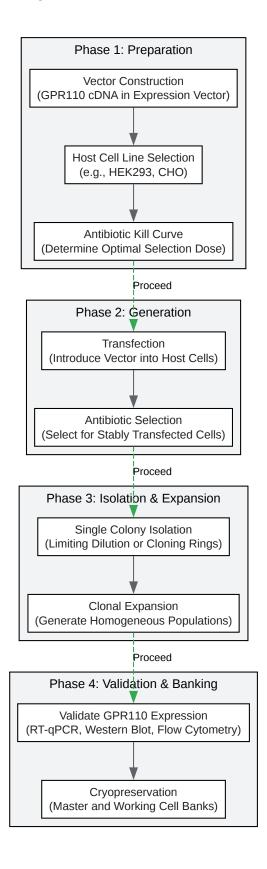
G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion-GPCR family.[1][2] These receptors are characterized by a large extracellular region connected to a seven-transmembrane domain.[1] [3] GPR110 is implicated in a variety of physiological and pathological processes, including neurodevelopment, synapse formation, and cancer.[4][5][6] The endogenous ligand for GPR110 has been identified as N-docosahexaenoylethanolamine (synaptamide), a metabolite of the omega-3 fatty acid DHA.[2] Upon activation, GPR110 can couple to multiple G-protein subtypes, including Gs, Gq, Gi, and G12/13, initiating diverse downstream signaling cascades. [7][8]

Studying the function of GPR110 often requires a reliable in vitro system that provides consistent and long-term expression of the receptor. Stable cell lines, which have the GPR110 gene integrated into their genome, offer a significant advantage over transient transfection by ensuring reproducible expression across experiments and cell generations.[9][10] This document provides a comprehensive guide to creating and validating a stable cell line that overexpresses human GPR110.

Experimental Workflow



The overall process for generating a stable GPR110-overexpressing cell line involves several key stages, from initial vector design to the final validation and banking of clonal cell lines.





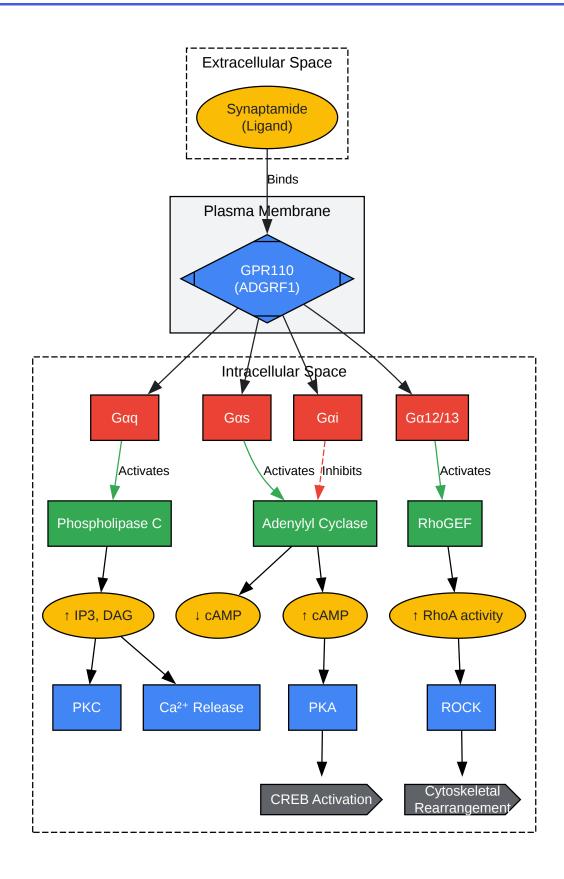
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Caption: Workflow for GPR110 stable cell line generation.

GPR110 Signaling Pathways

GPR110 activation by its ligand, synaptamide, initiates conformational changes that trigger downstream signaling through multiple G-protein families.[2][11] This pleiotropic signaling allows GPR110 to regulate a wide array of cellular functions, from gene transcription via cAMP to cytoskeletal rearrangements.





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Caption: GPR110 signaling through Gs, Gq, Gi, and G12/13.



Experimental Protocols Protocol 1: Vector Construction

The generation of a stable cell line begins with the construction of a suitable expression vector containing the full-length cDNA of human GPR110.

- Vector Selection: Choose a mammalian expression vector that contains a strong constitutive promoter (e.g., CMV or EF-1α), a selectable marker gene (e.g., neomycin phosphotransferase for G418 resistance), and a polyadenylation signal.[12]
- GPR110 cDNA Acquisition: Obtain the full-length open-reading frame (ORF) of human GPR110 (ADGRF1). This can be synthesized or subcloned from a cDNA library.
- Cloning:
 - Linearize the expression vector using appropriate restriction enzymes.[13]
 - Amplify the GPR110 ORF using PCR with primers that add compatible restriction sites.
 Optionally, a C-terminal tag (e.g., 3xHA) can be added to facilitate detection.[14]
 - Ligate the GPR110 PCR product into the linearized vector.
 - Transform the ligation product into competent E. coli for plasmid amplification.
- Verification:
 - Screen bacterial colonies by colony PCR or restriction digest.
 - Confirm the sequence and orientation of the GPR110 insert in positive clones by Sanger sequencing.
- Plasmid Purification: Prepare a large quantity of high-purity, endotoxin-free plasmid DNA from a confirmed clone for transfection.

Protocol 2: Determination of Antibiotic Selection Concentration (Kill Curve)



Before selecting for stable transfectants, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected host cells.[10] This concentration will be used for selection.

- Cell Seeding: Seed the chosen host cells (e.g., HEK293) in a 24-well plate at a density that results in 50-70% confluency the next day.
- Antibiotic Titration:
 - Prepare a range of concentrations of the selection antibiotic (e.g., G418 for neomycin resistance). A typical range for G418 is 100 µg/mL to 1200 µg/mL.
 - Include a "no antibiotic" control well.
 - Aspirate the medium from the cells and replace it with fresh medium containing the different antibiotic concentrations.
- Incubation and Monitoring:
 - Incubate the cells under standard conditions (37°C, 5% CO₂).
 - Observe the cells every 2-3 days for signs of cell death.
 - Replace the medium with fresh, antibiotic-containing medium every 3-4 days.
- Endpoint Determination: The optimal concentration is the lowest concentration that causes complete cell death within 10-14 days.

Data Presentation: Sample G418 Kill Curve Results



G418 Conc. (µg/mL)	Day 3 (% Viability)	Day 7 (% Viability)	Day 10 (% Viability)	Day 14 (% Viability)	Recommen dation
0	100%	100%	100%	100%	Control
200	90%	60%	30%	15%	Too Low
400	75%	30%	5%	0%	Optimal
600	60%	10%	0%	0%	Use if 400 is slow
800	40%	0%	0%	0%	Too High
1000	20%	0%	0%	0%	Too High

Protocol 3: Transfection and Selection of Stable Cells

This phase involves introducing the GPR110 expression vector into the host cells and selecting for those that have successfully integrated the plasmid into their genome.

 Cell Seeding: The day before transfection, seed host cells in 6-well plates or 10 cm dishes so they reach 70-90% confluency on the day of transfection.

Transfection:

- Transfect the cells with the linearized GPR110 expression plasmid using a suitable method such as lipofection (e.g., Lipofectamine) or electroporation.[9][16] Follow the manufacturer's protocol for the chosen reagent.
- Include a negative control (untransfected cells) and a mock control (cells transfected with an empty vector).
- Recovery: Allow cells to recover and express the gene for 48-72 hours post-transfection in non-selective medium.[16]

Selection:

 After the recovery period, split the cells into larger flasks or dishes at a low density (e.g., 1:10 or 1:20 dilution).



 Replace the medium with selection medium containing the predetermined optimal concentration of the antibiotic (from Protocol 2).

Maintenance:

- Continue to culture the cells in the selection medium, replacing it every 3-4 days.
- Most non-transfected cells should die within the first week. Resistant cells will begin to form visible colonies over 2-4 weeks.

Protocol 4: Isolation and Expansion of Clonal Cell Lines

To ensure a genetically identical population, single colonies must be isolated and expanded.

- Colony Identification: Once colonies are visible (typically >50 cells), mark their location on the bottom of the dish.
- Clonal Isolation (Limiting Dilution Method):
 - Trypsinize the mixed population of resistant colonies.
 - \circ Perform a serial dilution of the cell suspension to a final concentration of 0.5-1 cell per 100 μ L.
 - Seed 100 μL of the diluted cell suspension into each well of several 96-well plates.
 - Incubate and monitor the plates. Wells that contain a single colony originate from a single cell.

Expansion:

- Once single-colony wells are confluent, transfer them sequentially to larger vessels (24well plate, 6-well plate, T-25 flask, etc.) to expand the population.
- Maintain antibiotic selection during the initial stages of expansion.
- Cryopreservation: Once a sufficient number of cells from each clone is obtained, create a
 master cell bank and a working cell bank by cryopreserving vials in liquid nitrogen.



Protocol 5: Validation of GPR110 Overexpression

Each expanded clone must be validated to confirm the overexpression of GPR110.

- mRNA Level (RT-qPCR):
 - Extract total RNA from each clonal cell line and the parental (wild-type) cell line.
 - Synthesize cDNA via reverse transcription.
 - Perform quantitative PCR (qPCR) using primers specific for GPR110 and a housekeeping gene (e.g., GAPDH, PPIA) for normalization.[5]
 - Calculate the fold change in GPR110 expression relative to the parental line using the $\Delta\Delta$ CT method.[5]
- Protein Level (Western Blot):
 - Prepare total protein lysates from each clone and the parental line.
 - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Probe the membrane with a primary antibody specific for GPR110 (or the epitope tag) and a loading control (e.g., β-actin).
 - Incubate with a corresponding HRP-conjugated secondary antibody and detect via chemiluminescence.
- Protein Level (Flow Cytometry Optional):
 - If GPR110 is expressed with an extracellular tag or if a suitable antibody against an extracellular domain is available, flow cytometry can confirm surface expression.
 - Stain live, non-permeabilized cells with a fluorescently-labeled primary antibody or a primary/secondary antibody pair.
 - Analyze the cell population for a shift in fluorescence intensity compared to the parental cell line.



Data Presentation: Summary of Validation Results for Top Clones

Clone ID	GPR110 mRNA Fold Change (vs. Parental)	GPR110 Protein Expression (Western Blot)	Cell Surface Expression (Flow Cytometry)
Parental	1.0	Baseline	Negative
Clone #3	85x	+++	Positive
Clone #7	120x	++++	Positive
Clone #11	25x	++	Positive
Empty Vector	1.1	Baseline	Negative

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